イソプテロポジン

概要

説明

科学的研究の応用

Antimicrobial Activity

Isopteropodine has been primarily studied for its antimicrobial properties . Research indicates that it exhibits significant antibacterial activity against certain Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, while showing no activity against yeast such as Candida albicans and Saccharomyces cerevisiae.

Case Study: Antimicrobial Efficacy

- Study Design : A bioassay-directed fractionation was conducted to isolate isopteropodine from Uncaria tomentosa.

- Findings : The Minimum Inhibitory Concentration (MIC) values were determined to be 150 µg/ml for S. aureus and 250 µg/ml for B. subtilis .

- Methodology : The antimicrobial activity was assessed using the MTT assay, which demonstrated clear inhibition zones against the tested bacteria .

| Bacteria | MIC (µg/ml) | Activity |

|---|---|---|

| Staphylococcus aureus | 150 | Active |

| Bacillus subtilis | 250 | Active |

| Candida albicans | N/A | Inactive |

| Saccharomyces cerevisiae | N/A | Inactive |

Modulation of Drug Transporters

Isopteropodine has been shown to interact with various drug transporters, which may have implications for drug absorption and efficacy.

Case Study: Herb-Drug Interactions

- Study Findings : A recent study indicated that isopteropodine significantly inhibits several transporters, including OATP, OCT1, OCT2, OAT3, ENT4, MDR1, and BCRP .

- Clinical Implications : These interactions suggest that isopteropodine could alter the pharmacokinetics of co-administered drugs, potentially increasing toxicity or modifying therapeutic effects.

Metabolic Health Applications

Emerging research highlights the potential of isopteropodine in improving metabolic health, particularly concerning insulin sensitivity and inflammation.

Case Study: Insulin Sensitivity

- Study Design : An experiment involving obese mice treated with Uncaria tomentosa extract (containing isopteropodine) demonstrated improvements in insulin sensitivity.

- Results : The treatment resulted in reduced lipid accumulation in the liver and decreased inflammatory markers compared to control groups . This suggests a potential role for isopteropodine in managing metabolic disorders.

作用機序

Isopteropodine, also known as Uncarine E, is a pentacyclic oxindol alkaloid derived from the Uncaria species . This compound has been studied for its various biological activities, including its antibacterial and anti-proliferative effects .

Target of Action

Isopteropodine acts as a positive modulator of muscarinic M1 and 5-HT2 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, regulation of mood, and cognitive function.

Mode of Action

Isopteropodine interacts with its targets, the muscarinic M1 and 5-HT2 receptors, to modulate their activity . This interaction can lead to changes in cellular signaling and function, although the exact mechanisms are still under investigation.

Biochemical Pathways

It is known that the compound can stimulate the production of interleukin il-1 and il-6 in alveolar macrophages, leading to an increase in leukocyte and lymphocyte production . This suggests that isopteropodine may influence immune response pathways.

Result of Action

Isopteropodine has demonstrated antibacterial activity against Gram-positive bacteria . Additionally, it has shown a moderate anti-proliferative effect on acute lymphoblastic leukemia cells . These effects suggest that isopteropodine may have potential therapeutic applications in the treatment of bacterial infections and certain types of cancer.

生化学分析

Biochemical Properties

Isopteropodine interacts with various biomolecules, contributing to its diverse biological activities. It has been found to activate the pregnane X receptor (PXR), a key regulator of xenobiotic metabolism . Additionally, it positively modulates M1 muscarinic acetylcholine receptors and the serotonin (5-HT) receptor subtype 5-HT2 .

Cellular Effects

Isopteropodine influences cell function through its impact on cell signaling pathways and gene expression. It has been shown to inhibit the proliferation of CCRF CEM C7H2 lymphoblastic leukemia cells . It also exhibits antibacterial activity against Gram-positive bacteria .

Molecular Mechanism

At the molecular level, Isopteropodine exerts its effects through binding interactions with biomolecules and changes in gene expression. Its activation of PXR and modulation of M1 muscarinic acetylcholine receptors and 5-HT2 receptors suggest that it may influence cellular function through these pathways .

Metabolic Pathways

Isopteropodine is involved in various metabolic pathways due to its interaction with PXR, a key regulator of xenobiotic metabolism

準備方法

Isopteropodine can be synthesized from the known pentacycle via a new and general protocol for the oxidation and rearrangement of carboline lactams into 3,3-disubstituted-2-oxindoles . The synthetic route involves the use of specific reagents and conditions to achieve the desired transformation. Industrial production methods for isopteropodine typically involve the extraction and purification of the compound from natural sources such as Uncaria tomentosa .

化学反応の分析

Isopteropodine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isopteropodine can lead to the formation of oxindole derivatives .

類似化合物との比較

Isopteropodine is similar to other oxindole alkaloids such as pteropodine, speciophylline, and rumberine . These compounds share structural similarities and exhibit comparable biological activities. isopteropodine is unique in its specific modulation of muscarinic M1 and 5-HT2 receptors, which distinguishes it from other related alkaloids . The list of similar compounds includes:

- Pteropodine

- Speciophylline

- Rumberine

- Hameline

- Palmirine

Isopteropodine’s unique properties and diverse applications make it a valuable compound for scientific research and potential therapeutic use.

生物活性

Isopteropodine, a pentacyclic oxindole alkaloid derived from the plant Uncaria tomentosa, has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial properties, potential anticancer effects, and other pharmacological activities based on various research findings.

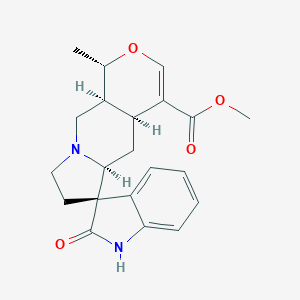

Chemical Structure and Properties

Isopteropodine (chemical formula: C₁₈H₂₃N₃O₃) is characterized by its unique oxindole structure, which contributes to its biological activity. The compound is often isolated through bioassay-directed fractionation of Uncaria tomentosa, where it constitutes approximately 0.3% of the plant material .

Antimicrobial Activity

Antibacterial Properties : Research indicates that isopteropodine exhibits significant antibacterial activity, particularly against Gram-positive bacteria. A study conducted by García et al. demonstrated that isopteropodine showed inhibition against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) of 150 µg/ml and 250 µg/ml, respectively . The compound was ineffective against Candida albicans and Saccharomyces cerevisiae, highlighting its selective antimicrobial profile.

| Bacteria | MIC (µg/ml) | Activity |

|---|---|---|

| Staphylococcus aureus | 150 | Inhibited |

| Bacillus subtilis | 250 | Inhibited |

| Candida albicans | - | No activity |

| Saccharomyces cerevisiae | - | No activity |

Mechanism of Action : The antibacterial effect of isopteropodine may be attributed to its ability to disrupt bacterial cell walls or interfere with metabolic processes, although specific mechanisms remain to be fully elucidated.

Other Biological Activities

Anti-inflammatory Effects : Isopteropodine has also been reported to exhibit anti-inflammatory properties. Studies indicate that it may modulate the activity of muscarinic receptors and serotonin receptors in vitro, potentially contributing to its therapeutic effects in inflammatory conditions .

Neuroprotective Effects : Some research suggests that alkaloids from the Uncaria genus, including isopteropodine, may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. However, further studies are needed to confirm these effects.

Case Studies and Clinical Relevance

Although specific clinical trials focusing exclusively on isopteropodine are sparse, its presence in traditional herbal remedies underscores its significance in ethnomedicine. The use of Uncaria tomentosa in various cultures for treating infections and inflammatory diseases supports the need for more rigorous scientific investigations into isopteropodine's efficacy and safety.

特性

IUPAC Name |

methyl (1S,4aS,5aS,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAZDVHNCCPDM-PFDNRQJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317264 | |

| Record name | Isopteropodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5171-37-9 | |

| Record name | Isopteropodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5171-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopteropodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005171379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopteropodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5171-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPTEROPODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9IZ1U593L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isopteropodine?

A1: Isopteropodine (Uncarine E) has the molecular formula C21H24N2O4 and a molecular weight of 368.43 g/mol. []

Q2: What spectroscopic data is available for the structural characterization of isopteropodine?

A2: Isopteropodine's structure has been elucidated using various spectroscopic techniques, including 1H NMR, 2D NMR, 13C NMR, and FAB-HR (+ve or -ve). [] Additionally, X-ray crystallography has been employed to determine the crystal structure of its stereoisomer, pteropodine. [] This information, combined with studies on its isomerization kinetics, provides valuable insights into its structural features.

Q3: Does isopteropodine exhibit any antimicrobial activity?

A3: Yes, isopteropodine has demonstrated antibacterial activity against Gram-positive bacteria. []

Q4: How does isopteropodine interact with biological targets to exert its effects?

A4: While the exact mechanism of action remains to be fully elucidated, studies suggest that isopteropodine and other oxindole alkaloids can modulate the function of specific receptors. For example, pteropodine and isopteropodine have been shown to positively modulate rat muscarinic M1 and 5-HT2 receptors expressed in Xenopus oocytes. [] Further research is needed to fully understand its interactions with biological systems.

Q5: What is the role of isopteropodine in the traditional use of Uncaria tomentosa for cancer treatment?

A5: Isopteropodine is one of the major alkaloids found in Uncaria tomentosa, a plant traditionally used for its purported anticancer properties. In vitro studies have shown that isopteropodine, along with other oxindole alkaloids from Uncaria tomentosa, can inhibit the proliferation of various cancer cell lines, including prostate, colon, lung, cervical, and breast cancer cells. [] It's important to note that these are preliminary findings, and further research, including in vivo studies and clinical trials, is necessary to confirm these effects and understand the mechanisms involved.

Q6: Has isopteropodine demonstrated any antiseizure activity?

A6: A study investigating the antiseizure activity of Mitragyna inermis, a plant containing isopteropodine, revealed that extracts enriched in isopteropodine significantly delayed the onset of seizures in a pentylenetetrazol-induced seizure model in mice. [] These findings suggest a potential role for isopteropodine in managing seizures, but further research is needed to confirm its specific contribution and elucidate its mechanism of action.

Q7: Is there any information available on the pharmacokinetics (PK) and pharmacodynamics (PD) of isopteropodine?

A7: Currently, limited data is available on the specific PK/PD profile of isopteropodine. Further research is required to investigate its absorption, distribution, metabolism, and excretion (ADME) properties.

Q8: What is known about the toxicity of isopteropodine?

A8: Information regarding the toxicity and safety profile of isopteropodine is limited. Further studies are necessary to determine its potential for adverse effects and establish safe dosages.

Q9: What analytical techniques are commonly used to identify and quantify isopteropodine?

A10: High-performance liquid chromatography (HPLC) is frequently employed for the separation and quantification of isopteropodine and other oxindole alkaloids in plant extracts and biological samples. [] Mass spectrometry (MS) techniques, often coupled with HPLC, provide accurate mass measurements and structural information for compound identification. [] Thin layer chromatography (TLC) can also be used as a rapid and cost-effective method for the qualitative analysis of isopteropodine. [, ]

Q10: Are there any known drug interactions associated with isopteropodine?

A11: While specific drug interactions with isopteropodine haven't been extensively studied, some research indicates that it can activate the pregnane X receptor (PXR). [] PXR activation can induce the expression of cytochrome P450 3A4 (CYP3A4), an enzyme involved in the metabolism of many drugs. This interaction could potentially lead to altered drug metabolism and efficacy. Therefore, caution should be exercised when combining isopteropodine-containing supplements or extracts with medications metabolized by CYP3A4.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。